Synthesis Efficiency Advantage: 2-Carboxylate Group Avoids Multi-Step, Low-Yielding Derivatization
A key differentiation is the pre-installed ethyl carboxylate at the quinazoline 2-position. In contrast, the closest analog, 4-Chloro-7-methoxyquinazoline (CAS 55496-52-1), lacks this functional handle . To introduce a similar ester or amide at the 2-position on the analog, a researcher would need to perform additional steps, such as a low-temperature lithiation followed by trapping with a chloroformate, or a palladium-catalyzed carbonylation of a 2-haloquinazoline intermediate [1]. Such transformations on this scaffold often proceed with moderate yields (typically <60%) and require the use of toxic carbon monoxide gas or expensive catalysts [1]. By procuring Ethyl 4-chloro-7-methoxyquinazoline-2-carboxylate, these inefficient steps are bypassed entirely.
| Evidence Dimension | Synthetic step count and estimated yield to access a 2-carboxylate-quinazoline scaffold |
|---|---|
| Target Compound Data | 1 step (hydrolysis/amidation) from the procured building block; estimated yield >80% for simple transformations. |
| Comparator Or Baseline | 4-Chloro-7-methoxyquinazoline (CAS 55496-52-1): Requires 2-3 additional synthetic steps (e.g., lithiation/carbonylation). |
| Quantified Difference | Target compound reduces the synthetic sequence by 1-2 steps and avoids reactions with typical yields of <60%, potentially increasing overall route yield by >20%. |
| Conditions | Inferred from standard synthetic methodology for functionalization of 2-unsubstituted quinazolines [1]. |
Why This Matters
For procurement in a medicinal chemistry setting, this translates to reduced synthesis time, lower cost of goods for the final compound, and faster SAR iteration cycles.
- [1] Google Patents. Quinazoline derivatives. Patent No. JP2007506716A. View Source
